molecular formula C13H25FN2O2 B2862603 tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans CAS No. 2377035-19-1

tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans

Cat. No.: B2862603
CAS No.: 2377035-19-1
M. Wt: 260.353
InChI Key: BHDWGUDSTKSKPA-MJHDQNEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated cyclohexane derivative featuring a trans-configured 1,4-disubstituted cyclohexyl backbone. Key structural elements include:

  • A tert*-butyl carbamate group attached to the cyclohexylmethyl moiety.
  • A fluorine atom at the C1 position of the cyclohexane ring.
  • An aminomethyl group at the C4 position.

The trans stereochemistry ensures distinct spatial orientation, influencing both physicochemical properties (e.g., solubility, logP) and biological interactions. The fluorine atom enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25FN2O2/c1-12(2,3)18-11(17)16-9-13(14)6-4-10(8-15)5-7-13/h10H,4-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDWGUDSTKSKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC(CC1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclohexyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) and bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Deprotection Under Acidic Conditions

The Boc group is cleaved via strong acids, regenerating the free amine. Common conditions:

AcidSolventTemperatureYield (Analogous Reactions)Source
Trifluoroacetic acidDichloromethane0–25°C85–95%
HCl (4M)Dioxane25°C90–98%

For the target compound, deprotection would yield trans-4-(aminomethyl)-1-fluorocyclohexylmethylamine , critical for further functionalization .

Stability in Basic Media

The Boc group resists hydrolysis under mild basic conditions (e.g., aqueous NaHCO₃ or K₂CO₃), enabling selective reactions at other sites .

Reactivity of the Aminomethyl Group

The primary amine (-CH₂NH₂) on the cyclohexyl ring participates in nucleophilic reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides:
RCOCl+R NH2RCONHR +HCl\text{RCOCl}+\text{R NH}_2\rightarrow \text{RCONHR }+\text{HCl}

Acylating AgentCatalystProduct (Analog)Source
Acetyl chloridePyridineN-acetyl derivative
Benzoyl chlorideDMAPN-benzoylated carbamate

Alkylation

Forms secondary or tertiary amines via alkyl halides or Michael addition:

Alkylating AgentBaseProduct (Analog)Source
Methyl iodideK₂CO₃N-methylated amine
Allyl bromideDIPEAN-allyl derivative

Influence of the Fluorine Substituent

The fluorine atom at the 1-position of the cyclohexane ring exerts electronic and steric effects:

Electronic Effects

  • Electron-withdrawing nature : Reduces electron density at adjacent carbons, potentially directing electrophilic attacks to meta positions .

  • Conformational rigidity : The trans-(1r,4r) configuration stabilizes the chair conformation, limiting ring-flipping and enhancing stereoselectivity .

Participation in Halogen Exchange

While fluorine is typically inert, specialized conditions (e.g., Balz-Schiemann reaction analogs) might replace it with other halogens .

Epoxidation and Ring-Opening

The cyclohexane ring can undergo epoxidation (via peracids) followed by nucleophilic ring-opening, though steric hindrance from substituents may limit reactivity .

Oxidation of the Aminomethyl Group

Controlled oxidation converts -CH₂NH₂ to -CH₂NO₂ using agents like m-CPBA, enabling nitro-group chemistry .

Stability and Storage Considerations

  • The hydrochloride salt form (common for analogous amines) enhances stability and solubility .

  • Storage under inert gas (N₂/Ar) at –20°C prevents decomposition .

Scientific Research Applications

tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues

Non-Fluorinated Carbamates
  • Compound A: tert-Butyl (1r,4r)-4-(aminomethyl)cyclohexylcarbamate Key Differences: Lacks fluorine at C1. Impact: Lower molecular weight (242.36 vs. ~261–263 g/mol for the fluorinated compound) and reduced electronegativity . Synthesis: Prepared via carbamate coupling using Boc-protected intermediates and TFA deprotection, achieving >95% purity .
Fluorinated Cyclohexane Derivatives
  • Compound B: tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate Key Differences: Methoxy substituent at C4 instead of aminomethyl; iodine and chlorine in pyrimidine ring. Impact: Altered pharmacokinetics due to halogenated pyrimidine; methoxy group reduces basicity compared to aminomethyl .
Piperidine/Cyclopropane Derivatives
  • Compound C: rac-tert-Butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, trans Key Differences: Piperidine ring instead of cyclohexane; benzyl substituent. Impact: Increased lipophilicity (logP ~3.2 vs. ~2.5 for the target compound) due to aromatic benzyl group .
Cyclopropane-Functionalized Analogs
  • Compound D : N1-((trans)-2-phenylcyclopropyl)cyclohexane-1,4-diamine
    • Key Differences : Cyclopropane-phenyl group replaces fluorocyclohexane; lacks carbamate.
    • Impact : Enhanced rigidity from cyclopropane may improve target binding but reduce solubility .

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) ~261–263 (estimated) 242.36 319.44
logP (Predicted) 2.5–2.8 1.9–2.2 3.1–3.3
Solubility (aq., mg/mL) ~15–20 (pH 7.4) ~25–30 (pH 7.4) <10 (pH 7.4)
Melting Point (°C) Not reported 75–80 (gray crystals) Oil (no crystallization)

Biological Activity

tert-butyl N-{[(1R,4R)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate, trans is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl N-{[(1R,4R)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate
  • Molecular Formula : C12H22FN2O2
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 2231665-19-1

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies indicate that it may function as a modulator of neurotransmitter systems, potentially affecting pathways involved in pain perception and mood regulation.

Key Mechanisms:

  • Receptor Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors such as serotonin and norepinephrine receptors.
  • Inhibition of Enzymatic Activity : The carbamate moiety may inhibit enzymes involved in neurotransmitter degradation, enhancing their availability in the synaptic cleft.

Antimicrobial Activity

Research has shown that derivatives of carbamates exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

CompoundActivityTarget Bacteria
Compound 44AntibacterialMRSA, VRE
tert-butyl N-{[(1R,4R)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamatePotentially activeTBD

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. In vitro studies are needed to assess its influence on neuronal excitability and synaptic transmission.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of experiments were conducted to evaluate the antimicrobial efficacy of related carbamate compounds against various bacterial strains.
    • Results indicated a dose-dependent response with significant inhibition at higher concentrations.
  • Neurotransmitter Modulation :
    • Preliminary animal studies suggested that administration of similar compounds resulted in altered behavior indicative of modified serotonin levels.
    • Further research is required to elucidate the specific pathways involved.

Q & A

Q. Methodological Answer :

  • Storage : –20°C under inert gas (argon) in amber vials to avoid light/oxygen-induced decomposition.
  • Stability Monitoring : Periodic LC-MS analysis to detect hydrolytic byproducts (e.g., free amine formation) .

Advanced: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP): Critical for membrane permeability.
    • CYP450 inhibition : Assess drug–drug interaction risks.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against targets like proteases or GPCRs .
    Validation : Compare in silico results with in vitro hepatocyte clearance assays.

Basic: How can the Boc protecting group be selectively removed?

Q. Methodological Answer :

  • Acidolysis : Use TFA (neat or in DCM) for 1–2 hours at 0–25°C.
  • Quenching : Neutralize with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄ .
    Caution : Fluorine may stabilize the carbamate—monitor reaction progress via TLC.

Advanced: What strategies mitigate racemization during functionalization?

Q. Methodological Answer :

  • Low-Temperature Reactions : Conduct substitutions at –78°C to minimize epimerization.
  • Steric Protection : Introduce bulky groups adjacent to the stereocenter.
  • Analytical Validation : Use chiral columns (e.g., Chiralpak IA) to confirm enantiopurity post-reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.